罗格列酮钠
描述
Rosiglitazone sodium is a thiazolidinedione class antidiabetic drug used to improve glycemic control in adults with type 2 diabetes mellitus. It works as an insulin sensitizer by binding to the peroxisome proliferator-activated receptor gamma (PPARγ) in fat cells, making them more responsive to insulin .
科学研究应用
Rosiglitazone sodium has a wide range of scientific research applications:
作用机制
Target of Action
Rosiglitazone sodium primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARγ is a nuclear receptor that regulates the transcription of several genes involved in glucose and lipid metabolism .
Mode of Action
Rosiglitazone sodium acts as a selective ligand of PPARγ , activating this receptor . This activation influences the production of gene products involved in glucose and lipid metabolism . Apart from its effect on insulin resistance, rosiglitazone sodium also appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .
Biochemical Pathways
Rosiglitazone sodium affects the biochemical pathways related to glucose and lipid metabolism. By activating PPARγ, it influences the production of gene products involved in these pathways . The activation of PPARγ is also associated with an anti-inflammatory effect, as evidenced by the decrease in NFκB levels and increase in IκB levels .
Pharmacokinetics
Rosiglitazone sodium exhibits a bioavailability of 99% . It is metabolized in the liver, primarily via the CYP2C8 enzyme . The drug is excreted in the urine (64%) and feces (23%) as metabolites . The elimination half-life of rosiglitazone sodium is approximately 3-4 hours .
Result of Action
The activation of PPARγ by rosiglitazone sodium leads to improved insulin sensitivity, thereby helping to maintain glycemic control in adults with type 2 diabetes mellitus . It also appears to have an anti-inflammatory effect, as evidenced by the decrease in NFκB levels and increase in IκB levels .
Action Environment
The action, efficacy, and stability of rosiglitazone sodium can be influenced by various environmental factors. For instance, the drug’s cardiovascular toxicity is higher than that of pioglitazone, another drug in the thiazolidinedione class . This has led to restrictions or even withdrawal of rosiglitazone sodium from the market in most countries due to concerns about its cardiovascular safety . New data on rosiglitazone sodium-mediated heart failure, myocardial infarction, and fractures provide clinicians with prescriptions with fewer side effects to treat patients .
生化分析
Biochemical Properties
Rosiglitazone sodium plays a crucial role in biochemical reactions by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a nuclear hormone receptor that regulates the transcription of genes involved in glucose and lipid metabolism. Rosiglitazone sodium binds selectively to PPARγ, leading to the modulation of various genes that control glucose production, transport, and utilization. Additionally, it has been observed to have anti-inflammatory effects by reducing nuclear factor kappa-B (NFκB) levels and increasing inhibitor (IκB) levels .
Cellular Effects
Rosiglitazone sodium influences various cellular processes, particularly in adipocytes, hepatocytes, and muscle cells. In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes, enhancing their capacity to store lipids. In hepatocytes, it reduces gluconeogenesis, thereby lowering glucose production. In muscle cells, it increases glucose uptake and utilization. Rosiglitazone sodium also affects cell signaling pathways, such as the insulin signaling pathway, and modulates gene expression related to glucose and lipid metabolism .
Molecular Mechanism
The molecular mechanism of rosiglitazone sodium involves its binding to PPARγ, a nuclear receptor that regulates gene expression. Upon binding, rosiglitazone sodium activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes. The activation of these genes leads to increased insulin sensitivity, enhanced glucose uptake, and improved lipid metabolism. Additionally, rosiglitazone sodium inhibits the activity of certain enzymes involved in gluconeogenesis, further contributing to its hypoglycemic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rosiglitazone sodium have been observed to change over time. Initially, it exhibits a rapid onset of action, with significant improvements in insulin sensitivity and glucose metabolism within a few weeks. Long-term studies have shown that its efficacy may diminish over time due to the development of drug tolerance. Rosiglitazone sodium is relatively stable under standard laboratory conditions, but it may degrade when exposed to extreme temperatures or light. Long-term effects on cellular function include sustained improvements in glucose and lipid metabolism, although some studies have reported potential adverse effects on cardiovascular health .
Dosage Effects in Animal Models
In animal models, the effects of rosiglitazone sodium vary with different dosages. At low to moderate doses, it effectively improves insulin sensitivity and reduces blood glucose levels. At high doses, it may cause adverse effects such as weight gain, fluid retention, and increased risk of heart failure. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and further increases in dosage do not result in additional improvements. Toxic effects at high doses include hepatotoxicity and bone fractures .
Metabolic Pathways
Rosiglitazone sodium is primarily metabolized in the liver through the cytochrome P450 enzyme system, particularly CYP2C8, with minor contributions from CYP2C9 and CYP3A4. The major metabolic pathways include N-demethylation and para-hydroxylation of the pyridine ring. These metabolites are further conjugated through phase II metabolism and excreted via urine and feces. The involvement of multiple enzymes in its metabolism suggests potential drug-drug interactions, which need to be carefully managed in clinical settings .
Transport and Distribution
Rosiglitazone sodium is well-absorbed after oral administration, with a bioavailability of approximately 99%. It is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream. The compound is distributed throughout various tissues, with a volume of distribution of approximately 17.6 liters. It is primarily metabolized in the liver and excreted in the urine and feces. The transport and distribution of rosiglitazone sodium are influenced by its high affinity for plasma proteins and its lipophilic nature .
Subcellular Localization
Within cells, rosiglitazone sodium is localized primarily in the nucleus, where it exerts its effects by binding to PPARγ. The nuclear localization is facilitated by the presence of nuclear localization signals in the PPARγ protein. Additionally, rosiglitazone sodium may interact with other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it influences lipid metabolism and energy production. Post-translational modifications of PPARγ, such as phosphorylation, may also affect the subcellular localization and activity of rosiglitazone sodium .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone sodium involves several steps:
Reaction of 2-chloropyridine with 2-methylaminoethanol: This reaction, catalyzed by trityl sodium, produces 2-[N-methyl-N-(2-pyridine)amino]ethanol.
Williamson Synthesis Reaction: The N-substituted benzaldehyde and 4-fluorobenzaldehyde undergo a Williamson synthesis reaction catalyzed by bis(trimethylsilyl)amino potassium to form 4-[2-[N-methyl-N-(2-pyridine)amino]ethoxy]benzaldehyde.
Condensation Reaction: This intermediate undergoes a condensation reaction with thiazoline-2,4-diketone to yield 5-{4-[2-[N-methyl-N-(2-pyridine)amino]ethoxy]benzylidene}thiazoline-2,4-diketone.
Reduction Reaction: Finally, the compound is reduced under the catalysis of an organic manganese reagent to obtain rosiglitazone.
Industrial Production Methods
The industrial production of rosiglitazone sodium follows similar synthetic routes but is optimized for large-scale production. The process involves the use of water as a green solvent and avoids column chromatography in the final steps to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
Rosiglitazone sodium undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and organic manganese reagents are frequently used.
Substitution: Trityl sodium and bis(trimethylsilyl)amino potassium are used as catalysts.
Major Products
The major products formed from these reactions include various intermediates like 2-[N-methyl-N-(2-pyridine)amino]ethanol and 4-[2-[N-methyl-N-(2-pyridine)amino]ethoxy]benzaldehyde, leading to the final product, rosiglitazone sodium .
相似化合物的比较
Similar Compounds
Pioglitazone: Another thiazolidinedione used for glycemic control in type 2 diabetes.
Troglitazone: Previously used but withdrawn due to liver toxicity.
Uniqueness
Rosiglitazone sodium is unique in its high efficacy as an insulin sensitizer and its additional effects, such as anti-inflammatory and potential anti-cancer properties . it has a higher cardiovascular risk compared to pioglitazone, which has limited its use in some regions .
属性
IUPAC Name |
sodium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOHHIYSRDUSCX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316371-83-2 | |
Record name | Rosiglitazone sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROSIGLITAZONE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4MBO751R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。